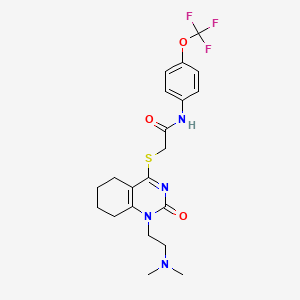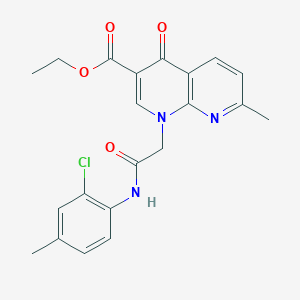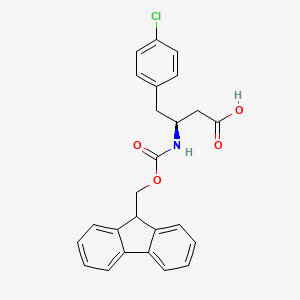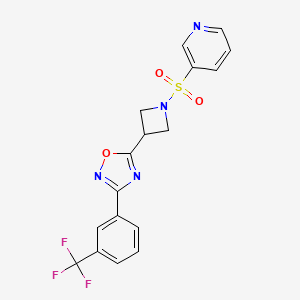![molecular formula C24H24N2O4 B2945172 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide CAS No. 898440-83-0](/img/structure/B2945172.png)
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many biologically active molecules . The molecule also contains a pyran ring, which is a six-membered ring with one oxygen atom.
Molecular Structure Analysis
The molecular formula of the compound is C24H24N2O5, and its molecular weight is 420.465. The molecule contains several functional groups, including an indole ring, a pyran ring, and an acetamide group.Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation processes, such as the conversion of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlight the role of specific compounds in the synthesis of drug intermediates. This process, employing catalysts like Novozym 435, underscores the importance of such chemical entities in creating effective pathways for antimalarial drugs and potentially other pharmaceutical applications, emphasizing the kinetically controlled synthesis and optimization of reaction parameters for improved yields and selectivity (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives forming coordination complexes with Co(II) and Cu(II) ions presents a fascinating insight into the structural chemistry and potential therapeutic applications of such compounds. These complexes, characterized by their supramolecular architecture and significant antioxidant activity, offer a glimpse into the multifaceted applications of these chemical structures in medicinal chemistry and the development of new antioxidant agents (Chkirate et al., 2019).
Broad-Spectrum Antifungal Agents
The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents underscores the potential of such compounds in addressing fungal infections. The optimization of these derivatives for improved plasmatic stability while retaining potent in vitro antifungal activity against a variety of fungal species, including Candida and Aspergillus, indicates the therapeutic promise of these chemical entities in antifungal drug development (Bardiot et al., 2015).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel 2-pyrone derivatives, through reactions involving acetamide intermediates, demonstrate the versatility and potential of these compounds in creating new chemical entities with possible applications in drug design and discovery. Such studies not only contribute to the expansion of chemical libraries but also offer insights into the structure-activity relationships essential for pharmaceutical research (Sebhaoui et al., 2020).
Green Synthesis Approaches
The development of environmentally friendly synthesis routes for potential analgesic and antipyretic compounds showcases the application of 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide derivatives in creating safer pharmaceuticals. These green chemistry approaches emphasize the role of such compounds in sustainable drug discovery, reducing the environmental impact of pharmaceutical manufacturing processes (Reddy, Reddy, & Dubey, 2014).
Zukünftige Richtungen
Given the presence of the indole ring, which is found in many biologically active compounds, this molecule could be of interest for further study. Future research could focus on synthesizing the compound and studying its physical and chemical properties, its biological activity, and its potential uses .
Eigenschaften
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-2-17-7-9-19(10-8-17)25-24(28)16-30-23-15-29-20(13-22(23)27)14-26-12-11-18-5-3-4-6-21(18)26/h3-10,13,15H,2,11-12,14,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUNFFYUWDULDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (2S,3S)-2,3-bis(4-methylbenzoyloxy)succinate](/img/structure/B2945089.png)

![2-(Cyclopropylmethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2945092.png)
![N-cyclohexyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2945094.png)
![N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2945096.png)
![(3,5-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2945097.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2945101.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide](/img/structure/B2945102.png)


![(E)-N-(Cyclopropylmethyl)-4-(dimethylamino)-N-[(6-methylpyridin-3-yl)methyl]but-2-enamide](/img/structure/B2945107.png)

